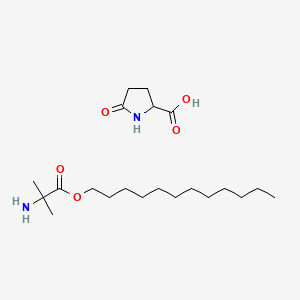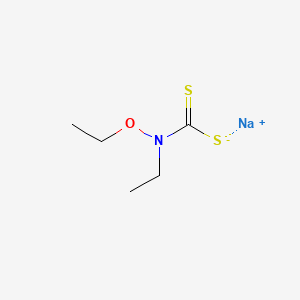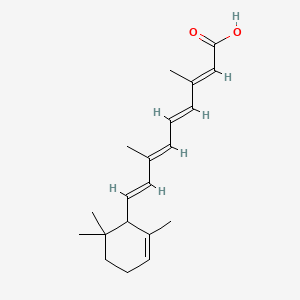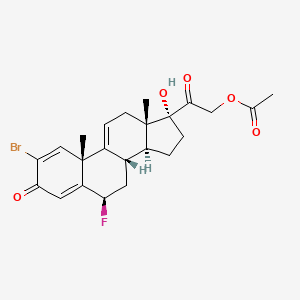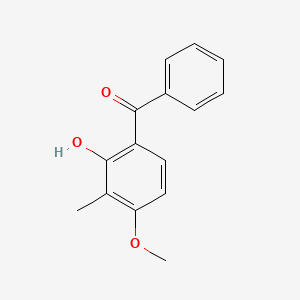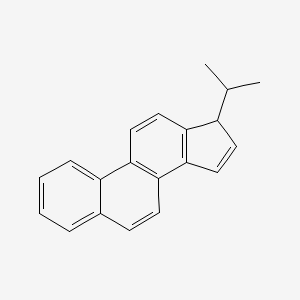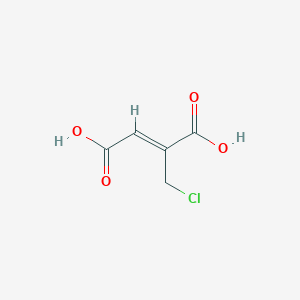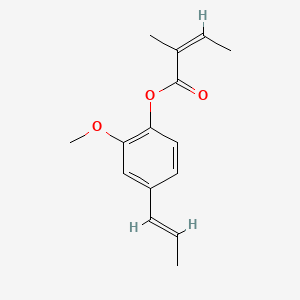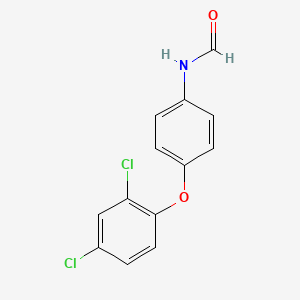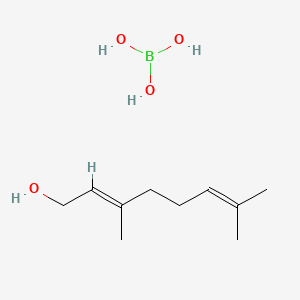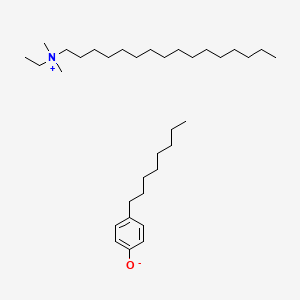
Ethylhexadecyldimethylammonium 4-octylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylhexadecyldimethylammonium 4-octylphenolate typically involves the reaction of ethylhexadecyldimethylammonium chloride with 4-octylphenol under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylhexadecyldimethylammonium 4-octylphenolate undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding phenol.
Substitution: The ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and related compounds.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Ethylhexadecyldimethylammonium 4-octylphenolate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and personal care products.
Wirkmechanismus
The mechanism of action of ethylhexadecyldimethylammonium 4-octylphenolate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Didecyldimethylammonium chloride: Known for its use in disinfectants and sanitizers.
Cetyltrimethylammonium bromide: Commonly used as a surfactant in various applications.
Uniqueness
Ethylhexadecyldimethylammonium 4-octylphenolate stands out due to its specific combination of a long alkyl chain and a phenolate group, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes .
Eigenschaften
CAS-Nummer |
94159-48-5 |
|---|---|
Molekularformel |
C34H65NO |
Molekulargewicht |
503.9 g/mol |
IUPAC-Name |
ethyl-hexadecyl-dimethylazanium;4-octylphenolate |
InChI |
InChI=1S/C20H44N.C14H22O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h5-20H2,1-4H3;9-12,15H,2-8H2,1H3/q+1;/p-1 |
InChI-Schlüssel |
SMKARVCTVFJWGT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCCCCCCCC1=CC=C(C=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


